7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate
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Overview
Description
7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromen ring with a norvalinate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. The initial step often includes the formation of the chromen ring, followed by the introduction of the norvalinate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific solvents like dichloromethane and catalysts such as palladium on carbon can facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate
- 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl propanoate
Uniqueness
Compared to similar compounds, 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate features a unique norvalinate group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29NO6 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C23H29NO6/c1-6-8-16(24-22(27)30-23(3,4)5)21(26)29-18-12-13(2)11-17-19(18)14-9-7-10-15(14)20(25)28-17/h11-12,16H,6-10H2,1-5H3,(H,24,27) |
InChI Key |
NCNKZIVPXYQHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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